

Application Notes and Protocols: Tantalum Alkylidyne in Fine Chemical Production

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Compound of Interest

Compound Name: methylidynetantalum

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Introduction

Tantalum alkylidyne complexes represent an emerging class of organometallic compounds with potential applications in fine chemical production. While the related tantalum alkylidene complexes have been explored for polymerization reactions, the direct use of tantalum alkylidynes in the catalytic synthesis of complex organic molecules is a developing field. Current research has demonstrated their utility in novel transformations, offering unique reactivity distinct from more established catalysts based on metals like molybdenum and tungsten.

This document provides an overview of a specific application of tantalum alkylidynes in the synthesis of ketenyls via a deoxygenative carbyne transfer to carbon dioxide. This reaction showcases the potential of heterobimetallic tantalum complexes to mediate unusual and valuable chemical transformations. While broader applications in areas such as alkyne metathesis for fine chemical synthesis are not yet well-established, this example serves as a key illustration of their reactivity and potential.

Application: Synthesis of Ketenyl Complexes from Carbon Dioxide

A notable application of tantalum alkylidynes is in the synthesis of coinage metal ketenyl complexes from carbon dioxide. This transformation is significant as it utilizes CO₂ as a C1 feedstock to generate a valuable functional group. The reaction is mediated by heterobimetallic tantalum/coinage metal (Cu, Ag, Au) alkylidyne complexes.

The overall transformation involves the transfer of the alkylidyne carbon to CO₂, with concomitant deoxygenation, to form a ketenyl ligand coordinated to the coinage metal. This process highlights the cooperative reactivity between the early (tantalum) and late (coinage metal) transition metals.

Quantitative Data

The synthesis of various heterobimetallic tantalum/coinage metal alkylidyne complexes and their subsequent reaction with CO₂ to yield ketenyl complexes have been reported with the following yields:

Entry	Tantalum Precursor	Coinage Metal Salt	Bimetallic Complex	Yield (%)	Ketenyl Complex	Yield (%)
1	[Li(THF) ₂] [Ta(CtBu)(CH ₂ tBu) ₃]	(IPr)CuCl	[Ta(CH ₂ tBu) ₃ (μ-CtBu)Cu(IPr)]	93	(tBuCCO)Cu(IPr)	77
2	[Li(THF) ₂] [Ta(CtBu)(CH ₂ tBu) ₃]	(IPr)AgCl	[Ta(CH ₂ tBu) ₃ (μ-CtBu)Ag(IPr)]	92	(tBuCCO)Ag(IPr)	48
3	[Li(THF) ₂] [Ta(CtBu)(CH ₂ tBu) ₃]	(IPr)AuCl	[Ta(CH ₂ tBu) ₃ (μ-CtBu)Au(IPr)]	89	(tBuCCO)Au(IPr)	65

IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Experimental Protocols

Protocol 1: Synthesis of the Tantalum Alkylidyne Precursor $[\text{Li}(\text{THF})_2][\text{Ta}(\text{CH}_2\text{tBu})_3(\text{CtBu})]$ (1)

This protocol is adapted from a published procedure and describes the synthesis of the key tantalum alkylidyne "ate" complex.

Materials:

- $[\text{Ta}(\text{CH}_2\text{tBu})_3(\text{CtBu})]$
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
- Tetrahydrofuran (THF), anhydrous
- Pentane, anhydrous

Procedure:

- In a nitrogen-filled glovebox, dissolve $[\text{Ta}(\text{CH}_2\text{tBu})_3(\text{CtBu})]$ (1.0 equiv) in anhydrous pentane to make a 0.1 M solution.
- Add anhydrous THF (4.0 equiv) to the solution.
- Cool the solution to $-40\text{ }^\circ\text{C}$.
- Slowly add a hexane solution of n-BuLi (1.1 equiv) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Remove the volatiles under vacuum to yield the product as a yellow solid.
- The crude product can be purified by dissolving it in a minimum amount of pentane, filtering, and removing the solvent under vacuum.

Protocol 2: Synthesis of the Heterobimetallic Complex $[\text{Ta}(\text{CH}_2\text{tBu})_3(\mu\text{-CtBu})\text{Cu}(\text{IPr})]$ (2-Cu)

This protocol details the salt metathesis reaction to form the tantalum-copper bimetallic complex.^[1]

Materials:

- $[\text{Li}(\text{THF})_2][\text{Ta}(\text{CH}_2\text{tBu})_3(\text{CtBu})]$ (1)
- $(\text{IPr})\text{CuCl}$
- Pentane, anhydrous

Procedure:

- In a nitrogen-filled glovebox, prepare a solution of $[\text{Li}(\text{THF})_2][\text{Ta}(\text{CH}_2\text{tBu})_3(\text{CtBu})]$ (1.0 equiv) in anhydrous pentane.
- In a separate vial, prepare a suspension of $(\text{IPr})\text{CuCl}$ (1.0 equiv) in anhydrous pentane.
- Add the solution of the tantalum complex dropwise to the suspension of the copper complex at room temperature.
- Stir the resulting solution at room temperature for 1 hour.
- Filter the solution to remove the precipitated LiCl .
- Remove the volatiles from the filtrate under vacuum to yield the product $[\text{Ta}(\text{CH}_2\text{tBu})_3(\mu\text{-CtBu})\text{Cu}(\text{IPr})]$ as an orange solid.^[1]

Protocol 3: Synthesis of the Ketenyl Complex $(\text{tBuCCO})\text{Cu}(\text{IPr})$ (4-Cu)

This protocol describes the reaction of the bimetallic complex with carbon dioxide.^{[1][2]}

Materials:

- $[\text{Ta}(\text{CH}_2\text{tBu})_3(\mu\text{-CtBu})\text{Cu}(\text{IPr})]$ (2-Cu)
- Carbon Dioxide (CO_2), high purity

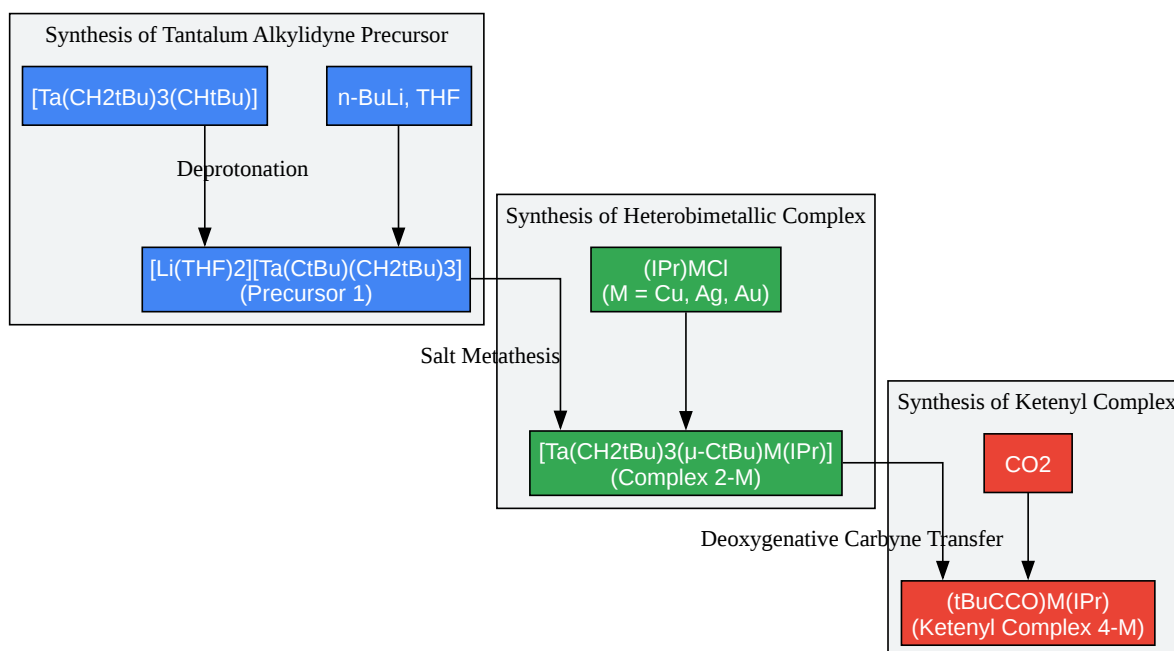
- Pentane, anhydrous

Procedure:

- In a nitrogen-filled glovebox, dissolve the bimetallic complex $[\text{Ta}(\text{CH}_2\text{tBu})_3(\mu\text{-CtBu})\text{Cu}(\text{IPr})]$ (1.0 equiv) in anhydrous pentane.
- Cool the solution to $-80\text{ }^\circ\text{C}$.
- Introduce a CO_2 atmosphere (approximately 2 equivalents) into the reaction vessel.
- Maintain the reaction at $-80\text{ }^\circ\text{C}$ for 10 minutes.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- A white solid will precipitate from the solution.
- Isolate the solid by filtration and wash with cold pentane to yield the ketenyl complex $(\text{tBuCCO})\text{Cu}(\text{IPr})$.^{[1][2]}

Visualizations

Logical Workflow for the Synthesis of Ketenyl Complexes



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Caption: Workflow for the synthesis of coinage metal ketenyls.

Proposed Catalytic Cycle for Ketanyl Formation



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